(R)-Apomorphine-d3 Hydrochloride is a deuterated derivative of apomorphine, a well-known dopamine agonist. This compound is primarily utilized in research settings due to its unique pharmacological properties and its role in studying dopamine receptor interactions. Apomorphine itself is recognized for its ability to stimulate dopamine receptors, making it significant in the context of neuropharmacology, particularly for conditions like Parkinson's disease.
(R)-Apomorphine-d3 Hydrochloride is classified as a non-selective dopamine receptor agonist. It interacts with various subtypes of dopamine receptors, including D1, D2, D3, D4, and D5. The compound's chemical formula is C17H17D3ClN2O2, and its molecular weight is approximately 306.81 g/mol due to the incorporation of deuterium atoms in place of hydrogen in specific positions within the molecule .
The synthesis of (R)-Apomorphine-d3 Hydrochloride involves several steps that typically start from isoquinoline derivatives. The process includes:
This multi-step synthesis highlights the complexity involved in producing high-purity enantiomers of apomorphine.
The molecular structure of (R)-Apomorphine-d3 Hydrochloride features a tetracyclic core structure typical of apomorphine derivatives. The presence of deuterium isotopes enhances its stability and alters its pharmacokinetic properties compared to non-deuterated forms.
This structure allows for effective interaction with dopamine receptors, which is crucial for its pharmacological activity .
(R)-Apomorphine-d3 Hydrochloride participates in various chemical reactions typical of dopamine agonists:
The mechanism by which (R)-Apomorphine-d3 Hydrochloride exerts its effects involves:
(R)-Apomorphine-d3 Hydrochloride has several scientific applications:
(R)-Apomorphine-d3 hydrochloride features a stereospecific R-configuration at the 6a-position of its tetracyclic aporphine backbone, mirroring the chiral center of native (R)-apomorphine hydrochloride. This configuration is pharmacologically essential for optimal dopamine receptor engagement [6] [7]. Strategic deuteration replaces three protium atoms (–H) with deuterium (–D) at the N-methyl group (N–CH₃ → N–CD₃), as illustrated in Figure 1. This modification targets a primary metabolic vulnerability—hepatic N-demethylation catalyzed by cytochrome P450 isoforms (CYP2B6, 2C8, 3A4, 3A5) [3] [7]. The deuterium kinetic isotope effect (DKIE) leverages the higher bond dissociation energy of C–D bonds (vs. C–H) to impede rate-limiting C–H bond cleavage during metabolism. This deliberate isotopic perturbation aims to:
Deuteration induces subtle but measurable physicochemical perturbations in (R)-apomorphine-d3 hydrochloride versus its non-deuterated counterpart:
Table 1: Molecular Properties of (R)-Apomorphine Derivatives
| Property | (R)-Apomorphine HCl | (R)-Apomorphine-d3 HCl | Analytical Method |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₇NO₂·HCl | C₁₇H₁₄D₃NO₂·HCl | High-resolution MS [6] [7] |
| Molecular Weight (g/mol) | 303.79 | 312.89 | Calculated from formula |
| Log P (Predicted) | ~2.0 | ~2.0 | Computational modeling |
| Receptor Binding (D2 Ki) | 52 nM | 52 nM | Radioligand assays [6] |
Key Findings:
The hemihydrate crystal structure (C₁₇H₁₇NO₂·HCl·0.5H₂O) provides critical insight into solid-state organization. Single-crystal X-ray diffraction reveals:
Table 2: Hydrogen Bonding Geometry in Hemihydrate Form
| Donor | Acceptor | D–H (Å) | H∙∙∙A (Å) | D∙∙∙A (Å) | ∠D–H∙∙∙A (°) |
|---|---|---|---|---|---|
| N⁺–H | Cl⁻ | 0.91 | 2.05 | 2.948 | 168 |
| O(water)–H | O(phenolic) | 0.85 | 1.95 | 2.789 | 170 |
| O(water)–H | Cl⁻ | 0.85 | 2.21 | 3.043 | 167 |
Deuteration at N–CD₃ is not expected to alter this lattice significantly due to the distal location of the N-methyl group from primary hydrogen bonding sites. However, vibrational spectroscopy (IR/Raman) shows measurable shifts in C–D stretching modes (~2050-2200 cm⁻¹) versus C–H stretches (~2900 cm⁻¹) [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry:
Table 3: Key Mass Spectral Fragments
| Fragment Ion | (R)-Apomorphine HCl (m/z) | (R)-Apomorphine-d3 HCl (m/z) | Neutral Loss |
|---|---|---|---|
| [M + H]⁺ | 268.1338 | 271.1549 | — |
| [M + H – CH₃/CD₃]⁺ | 253.1072 | 253.1072 | ·CH₃ / ·CD₃ |
| [Dibenzoquinoline]⁺ | 237.0910 | 237.0910 | C₂H₇N |
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